3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride

Description

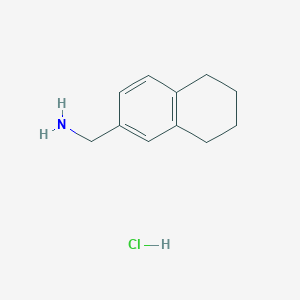

Chemical Structure and Properties 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride (CAS: 151224-99-6) is a tetrahydroquinoline derivative with a methylamine group at the 3-position of the fused bicyclic ring system. Its molecular formula is C₉H₁₃N₂Cl, with a molecular weight of 184.67 g/mol (base: 148.21 g/mol + HCl: 36.46 g/mol).

Synthesis and Characterization Synthesis of tetrahydroquinoline (THQ) derivatives typically involves multi-step protocols, as exemplified by the preparation of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (2) using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) for purification and validation of intermediates . These methods ensure high purity (>95%) and structural integrity, critical for pharmaceutical applications.

Applications and Safety

The compound is primarily used in laboratory chemistry and chemical manufacturing. Its safety data sheet (SDS) highlights acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards (H302, H315, H319, H335). Proper handling requires personal protective equipment (PPE), including gloves, goggles, and ventilation controls .

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h5-7H,1-4,8,12H2;1H |

InChI Key |

QAROJUDDGANKLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Methylation: The tetrahydroquinoline intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Amination: The methylated product undergoes amination with ammonia or an amine source to introduce the amine group.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, leading to more efficient and scalable production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its tetrahydroquinoline ring system. Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the saturated ring to form quinoline derivatives. For example:

Reaction :

This reaction is critical for synthesizing aromatic heterocycles used in medicinal chemistry.

Alkylation and Amidation

The primary amine group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Amidation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Example :

Yields exceed 75% in anhydrous dichloromethane with triethylamine as a base.

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form polycyclic structures. For instance, heating with phosphorus oxychloride (POCl₃) yields fused quinazoline derivatives:

Reaction :

This reaction is utilized to synthesize bioactive molecules.

Synthetic Derivative Formation

The compound serves as a precursor in multi-step syntheses. A patented route involves:

Step 1: Oximation

Treatment with hydroxylamine hydrochloride in ethanol/water under reflux forms an oxime intermediate:

Conditions :

Step 2: Reductive Amination

The oxime is reduced using nickel-aluminum alloy in ethanol to produce 8-amino derivatives:

Conditions :

Salt Formation and Acid-Base Reactivity

As a hydrochloride salt, the compound undergoes neutralization with strong bases (e.g., NaOH) to liberate the free amine:

The free base is highly reactive in aprotic solvents.

Table 1: Key Reaction Conditions and Outcomes

Interaction with Biological Targets

While primarily a synthetic intermediate, the compound’s derivatives exhibit pharmacological activity. For example, 8-amino analogs act as dual 5-HT₁A agonists and 5-HT₃ antagonists, demonstrating efficacy in irritable bowel syndrome models .

Scientific Research Applications

Synthetic Organic Chemistry

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries essential for drug discovery and development.

Research indicates that this compound exhibits potential bioactive properties:

- Cell Cycle Regulation : Derivatives can induce changes in cell cycle phases, particularly increasing the G0/G1 phase population while decreasing S and G2/M phases in cancer cell lines.

- Mitochondrial Function : It can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.

- Inhibition of Pathogens : Certain derivatives have shown effectiveness against Mycobacterium tuberculosis (M. tb), suggesting potential use in treating infectious diseases.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Serotonergic Activity : Exhibits dual activity as serotonin (5-HT) receptor agonists and antagonists, which may benefit conditions like diarrhea-predominant irritable bowel syndrome (d-IBS).

- Anticancer Properties : Its ability to affect cell cycle dynamics and induce apoptosis makes it a candidate for further development as an anticancer agent.

Case Studies

Several studies demonstrate the therapeutic potential of tetrahydroquinoline derivatives:

- Cancer Treatment : A study on a related compound showed significant cytotoxic effects against A2780 ovarian cancer cells through mitochondrial disruption and ROS generation.

- Infectious Disease : Research indicated that certain tetrahydroisoquinoline derivatives effectively inhibit M. tb ATP synthase with promising selectivity over human enzymes.

Biological Activity

Introduction

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is a compound that has garnered interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroquinoline family, which is characterized by a bicyclic structure that includes a saturated quinoline ring. The synthesis of tetrahydroquinolines often involves various methods such as cyclization reactions and can yield compounds with diverse biological activities. Recent advances have shown that modifications to the tetrahydroquinoline structure can significantly enhance its pharmacological properties .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Studies indicate that certain derivatives of tetrahydroquinoline can induce changes in cell cycle phases. For instance, compounds similar to 3-5,6,7,8-tetrahydroquinolylmethylamine have demonstrated the ability to increase the G0/G1 phase population while decreasing S and G2/M phases in cancer cell lines .

- Mitochondrial Function : The compound has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cells. This mitochondrial dysfunction can lead to apoptosis in cancer cells .

- Inhibition of Pathogens : Some tetrahydroquinoline derivatives have been identified as effective inhibitors against Mycobacterium tuberculosis (M. tb), suggesting potential use in treating infectious diseases .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Serotonergic Activity : Compounds with similar structures exhibit dual activity as serotonin (5-HT) receptor agonists and antagonists. This dual action may be beneficial in treating conditions like diarrhea-predominant irritable bowel syndrome (d-IBS) .

- Anticancer Properties : The ability of tetrahydroquinoline derivatives to affect cell cycle dynamics and induce apoptosis makes them candidates for further development as anticancer agents .

Case Studies

Several case studies highlight the therapeutic potential of tetrahydroquinoline derivatives:

- Cancer Treatment : A study on a related compound demonstrated significant cytotoxic effects against A2780 ovarian cancer cells through mitochondrial disruption and ROS generation. This suggests a promising avenue for developing new cancer therapies based on tetrahydroquinoline scaffolds .

- Infectious Disease : Research has shown that certain tetrahydroisoquinoline derivatives effectively inhibit M. tb ATP synthase with promising selectivity over human enzymes. This selectivity is crucial for minimizing side effects during treatment .

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride with structurally related tetrahydroquinoline derivatives:

Key Findings:

Positional Isomerism : The location of the amine group (C3 vs. C5/C8) significantly impacts physicochemical properties. For example, the C3-substituted target compound exhibits higher molecular weight and distinct solubility compared to C5/C8 isomers .

Salt Forms: The dihydrochloride salt of the C8-amine derivative (221.13 g/mol) has enhanced water solubility compared to the monohydrochloride target compound (184.67 g/mol), influencing bioavailability in drug formulations .

Substituent Effects: Chlorination at C2 (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline) reduces basicity and alters reactivity, making it less suited for amine-based coupling reactions compared to the target compound .

Safety Profiles: All amine-containing tetrahydroquinolines share similar hazards (e.g., skin/eye irritation), but the dihydrochloride salt’s higher acidity may exacerbate handling risks .

Q & A

Q. What safety protocols are critical for handling 3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride in laboratory settings?

Methodological Answer: Researchers must adhere to stringent safety measures due to the compound’s acute toxicity, skin/eye irritation, and respiratory hazards . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use face shields during bulk handling .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for spills and dispose of waste via certified hazardous material handlers .

- Storage: Keep the compound in a dry, airtight container under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques should be combined for robust characterization:

Advanced Research Questions

Q. What experimental models are optimal for studying the cholinergic activity of this compound?

Methodological Answer: The compound’s potential cholinergic effects can be evaluated using:

- In Vitro Models:

- In Vivo Models:

Q. How can contradictions in pharmacological efficacy data for cholinergic agents like this compound be resolved?

Methodological Answer: Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized Dosing: Use pharmacokinetic profiling to establish dose-response curves across species (e.g., rats vs. primates) .

- Age and Health Status: Stratify test subjects by age and baseline cognitive performance to isolate compound-specific effects .

- Blinded Studies: Implement double-blind protocols to reduce observer bias in behavioral assays .

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like administration route (oral vs. ICV) .

Q. What advanced techniques can elucidate the compound’s stability under experimental conditions?

Methodological Answer: Stability studies should simulate real-world experimental scenarios:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–200°C) to identify decomposition thresholds .

- Forced Degradation: Expose the compound to acidic/alkaline conditions, UV light, or oxidizing agents (e.g., HO) to identify degradation pathways .

- Long-Term Storage Trials: Compare purity (via HPLC) after 6–12 months under inert gas (N) vs. ambient air to validate storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.